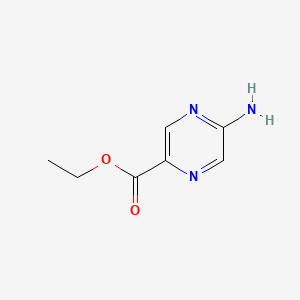

Ethyl 5-Aminopyrazine-2-carboxylate

Description

Overview of Pyrazine (B50134) Scaffolds in Bioactive Molecules

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in the design of bioactive molecules. nih.govmdpi.com This structural motif is found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties. nih.gov The presence of the nitrogen atoms in the pyrazine ring allows for hydrogen bonding and other molecular interactions, which are crucial for the binding of these molecules to their biological targets. nih.gov The inherent stability and planarity of the pyrazine ring also contribute to its utility as a core structure in drug discovery.

In the realm of medicinal chemistry, pyrazine-containing compounds have been developed into important therapeutic agents. For instance, pyrazinamide (B1679903) is a first-line drug for the treatment of tuberculosis. its.ac.id Other examples include drugs targeting neurological disorders. chemimpex.com The versatility of the pyrazine scaffold allows for the introduction of various substituents, leading to a diverse library of compounds with a wide range of biological effects.

The significance of the pyrazine core extends to the agrochemical industry, where it is a component of various fungicides, herbicides, and insecticides. chemimpex.comresearchgate.net Pyrazine derivatives have been shown to be effective in controlling a wide range of plant pathogens and pests, contributing to improved crop yields and food security. nih.govresearchgate.net The development of novel pyrazine-based agrochemicals is an active area of research, driven by the need for more effective and environmentally benign crop protection solutions.

Significance of Ethyl 5-Aminopyrazine-2-carboxylate as a Synthetic Intermediate

This compound serves as a crucial starting material in the synthesis of a multitude of more complex pyrazine derivatives. chemimpex.com Its structure is characterized by a pyrazine ring substituted with an amino group at position 5 and an ethyl carboxylate group at position 2. These functional groups provide reactive handles for a variety of chemical transformations, making it an invaluable building block for organic chemists.

The amino group can be readily acylated, alkylated, or transformed into other functional groups, allowing for the introduction of diverse side chains. The ethyl carboxylate group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. This amide coupling reaction is a common strategy in the synthesis of bioactive compounds.

The utility of this compound as a synthetic intermediate is highlighted by its use in the preparation of analogues of the antitubercular drug pyrazinamide. its.ac.id By modifying the structure of pyrazinamide, researchers aim to develop new drugs with improved efficacy and reduced side effects. Furthermore, this compound is a key precursor in the synthesis of novel fungicides, such as pyraziflumid, which exhibit broad-spectrum activity against various plant diseases. nih.govresearchgate.net

Historical Perspective of Aminopyrazine Derivatives in Research

The study of pyrazine chemistry has a long history, with early investigations dating back to the 19th century. researchgate.net A notable publication from 1945 by Ellingson, Henry, and McDonald in the Journal of the American Chemical Society detailed the synthesis and properties of derivatives of 3-aminopyrazinoic acid, a closely related compound to this compound. acs.org This early work laid the foundation for the subsequent exploration of the chemical and biological properties of aminopyrazine derivatives.

Over the decades, research into aminopyrazines has evolved significantly. The initial focus was on understanding the fundamental reactivity of these compounds. As synthetic methodologies advanced, chemists gained the ability to create a wider variety of aminopyrazine derivatives with greater control over their structure. This, in turn, fueled investigations into their potential applications in various fields. The discovery of the biological activities of pyrazine-containing natural products and synthetic compounds further spurred interest in this class of heterocycles. The development of pyrazinamide as a key anti-tuberculosis drug in the mid-20th century marked a significant milestone and solidified the importance of aminopyrazines in medicinal chemistry.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound and related aminopyrazine derivatives is vibrant and multifaceted. In medicinal chemistry, there is a continued focus on the design and synthesis of novel therapeutic agents. This includes the development of new anticancer, anti-inflammatory, and antimicrobial compounds. Researchers are exploring the structure-activity relationships of aminopyrazine derivatives to optimize their biological activity and selectivity. nih.gov The use of this compound as a scaffold allows for the creation of libraries of compounds for high-throughput screening, accelerating the drug discovery process.

In the agrochemical sector, the emphasis is on the development of next-generation fungicides, herbicides, and insecticides that are more potent, have a broader spectrum of activity, and are more environmentally friendly. The synthesis of novel pyrazine-based agrochemicals from this compound is an active area of investigation. researchgate.netnih.govresearchgate.net

The future for this compound in research and development appears promising. Advances in synthetic chemistry will likely lead to even more efficient and versatile methods for its use as a building block. The growing understanding of the biological targets of pyrazine derivatives will enable more rational drug design and the development of more targeted therapies. Furthermore, the increasing demand for sustainable agricultural practices will continue to drive the development of innovative pyrazine-based crop protection agents. nih.gov The versatility of this compound ensures its continued importance as a key molecular starting point for innovation in both medicine and agriculture.

Data Tables

Table 1: Bioactive Molecules with Pyrazine Scaffolds

| Compound Name | Application Area | Brief Description |

| Pyrazinamide | Medicinal | A first-line medication for the treatment of tuberculosis. its.ac.id |

| Pyraziflumid | Agrochemical | A novel fungicide with broad-spectrum activity against various plant diseases. nih.govresearchgate.net |

| Amiloride | Medicinal | A potassium-sparing diuretic used to treat high blood pressure and congestive heart failure. |

| Bortezomib | Medicinal | An anticancer drug used to treat multiple myeloma and mantle cell lymphoma. |

Table 2: Properties of this compound

| Property | Value | Source |

| CAS Number | 54013-06-8 | nih.govsigmaaldrich.comscbt.com |

| Molecular Formula | C₇H₉N₃O₂ | nih.gov |

| Molecular Weight | 167.17 g/mol | nih.gov |

| Appearance | Slightly yellow to beige crystalline powder | |

| IUPAC Name | This compound | nih.gov |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

ethyl 5-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-12-7(11)5-3-10-6(8)4-9-5/h3-4H,2H2,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPDHDYKCBRILY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(C=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624123 | |

| Record name | Ethyl 5-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54013-06-8 | |

| Record name | 2-Pyrazinecarboxylic acid, 5-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54013-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of Ethyl 5 Aminopyrazine 2 Carboxylate

Established Synthetic Routes to Ethyl 5-Aminopyrazine-2-carboxylate

The synthesis of this compound can be achieved through several established chemical pathways. These methods are foundational in organic synthesis and are widely employed for preparing pyrazine (B50134) derivatives.

Esterification Reactions

A primary and straightforward method for synthesizing this compound is through the direct esterification of its corresponding carboxylic acid, 5-aminopyrazine-2-carboxylic acid. This reaction typically involves treating the carboxylic acid with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing its electrophilicity and facilitating the nucleophilic attack by ethanol. The subsequent removal of water drives the reaction toward the formation of the ethyl ester.

This method is a classic example of Fischer-Speier esterification and is valued for its simplicity and use of readily available reagents. chemicalbook.com The efficiency of the reaction can be influenced by factors such as reaction time, temperature, and the effective removal of water as it is formed.

Nucleophilic Substitution Reactions in Pyrazine Derivatives

Nucleophilic substitution reactions on the pyrazine ring are a cornerstone of pyrazine chemistry and provide a versatile route to substituted pyrazines like this compound. slideshare.netrsc.org The electron-deficient nature of the pyrazine ring, caused by the two nitrogen atoms, facilitates attacks by nucleophiles, especially when a good leaving group is present on the ring. um.edu.my

For instance, a common strategy involves starting with a pyrazine ring that has a leaving group, such as a chlorine atom, at the 5-position. The synthesis could proceed from a precursor like ethyl 5-chloropyrazine-2-carboxylate. The chloro group can then be displaced by an amino group through a nucleophilic aromatic substitution (SNAr) reaction. This is often achieved by treatment with ammonia (B1221849) or a protected form of ammonia. youtube.comyoutube.com The reaction conditions, such as temperature and pressure, are critical to ensure a successful substitution.

Conversely, one could start with a di-substituted pyrazine and perform a substitution. For example, 2,3-dichloropyrazine (B116531) can undergo nucleophilic substitution with various nucleophiles, demonstrating the reactivity of halogenated pyrazines. rsc.org The reaction of 2-chloropyrazine (B57796) with nucleophiles like sodium methoxide (B1231860) or sodium phenoxide in a solvent like N-methylpyrrolidone (NMP) can yield substituted products in good yields. um.edu.my

Microwave-Assisted Synthesis Techniques

To enhance reaction rates and often improve yields, microwave-assisted organic synthesis has emerged as a powerful tool. um.edu.my This technique has been successfully applied to the synthesis of various heterocyclic compounds, including pyrazine and pyrazole (B372694) derivatives. beilstein-journals.orglookchem.comnih.gov Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. lookchem.comclockss.org

In the context of synthesizing this compound or its analogs, microwave heating can be applied to both the esterification and nucleophilic substitution steps. For example, the synthesis of substituted aminopyrazole carboxylates has been shown to be more efficient under microwave irradiation, leading to higher yields and shorter reaction times. lookchem.com A study on the synthesis of 5-aminopyrazol-4-yl ketones demonstrated that microwave-assisted heterocyclocondensation is a rapid and efficient method. nih.gov This suggests that the final cyclization and substitution steps in a multi-step synthesis of this compound could be accelerated using this technology.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Reaction Type | Conventional Method Time | Microwave-Assisted Time | Yield Improvement | Reference |

|---|---|---|---|---|

| Thiazolo[3,2-a]pyrimidine Synthesis | 48 hours | 30 minutes | Significant | clockss.org |

| Aminopyrazole Carboxylate Synthesis | Not specified | Significantly shorter | Substantial | lookchem.com |

Coupling Reagent-Mediated Syntheses

Modern organic synthesis often employs coupling reagents to facilitate the formation of bonds, such as ester or amide linkages, under mild conditions. While direct esterification is common, coupling reagents offer an alternative that can be advantageous when dealing with sensitive substrates.

For the synthesis of this compound, a coupling reagent could be used to activate the carboxylic acid group of 5-aminopyrazine-2-carboxylic acid towards reaction with ethanol. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used for such transformations.

Furthermore, related syntheses of pyrazinamide (B1679903) derivatives from pyrazine esters and amines have been successfully achieved using amide coupling reagents. nih.gov This highlights the utility of coupling chemistry in the functionalization of the pyrazine core. A patent for the preparation of 2-amino-5-methylpyrazine describes the use of diphenylphosphoryl azide (B81097) (DPPA) as a coupling reagent in a process involving a Curtius rearrangement, showcasing an advanced application of coupling reagents in pyrazine chemistry. google.com

Advanced Synthetic Strategies for this compound Analogues

As the demand for novel chemical entities grows, so does the need for more efficient, sustainable, and versatile synthetic methods. Research into advanced synthetic strategies for pyrazine analogues is focused on these goals.

Green Chemistry Approaches in Pyrazine Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazines. tandfonline.comresearchgate.nettandfonline.com

One green approach involves the use of environmentally benign solvents, such as water or aqueous methanol (B129727), and catalysts that are non-toxic and recyclable. A study reported a cost-effective and environmentally friendly one-pot synthesis of pyrazine derivatives by condensing 1,2-diketo compounds with 1,2-diamines in aqueous methanol catalyzed by potassium tert-butoxide at room temperature. tandfonline.comtandfonline.com This method avoids the need for expensive and toxic metal catalysts.

Another avenue of green pyrazine synthesis is the use of biocatalysts. Enzymes can offer high selectivity and operate under mild conditions. For example, Lipozyme® TL IM has been used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines in a greener tert-amyl alcohol solvent. nih.gov This biocatalytic method can be conducted at low temperatures and for short reaction times, offering a sustainable alternative to traditional chemical methods. nih.gov Furthermore, chemo-enzymatic approaches are being developed for the synthesis of related nitrogen heterocycles, which could be adapted for pyrazine analogues. acs.org The development of manganese-catalyzed dehydrogenative coupling reactions to form pyrazines also represents a move towards more sustainable synthesis by using earth-abundant metals. acs.org

Table 2: Green Chemistry Strategies in Pyrazine Synthesis

| Strategy | Key Features | Example | Reference |

|---|---|---|---|

| One-pot Synthesis | Aqueous methanol, room temperature, no expensive catalyst | Condensation of 1,2-diketo compounds and 1,2-diamines | tandfonline.comtandfonline.com |

| Biocatalysis | Use of enzymes (e.g., Lipozyme® TL IM), greener solvents, mild conditions | Synthesis of pyrazinamide derivatives | nih.gov |

Flow Chemistry and Continuous Processing for Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the scalable and efficient production of pyrazine derivatives. This methodology offers enhanced control over reaction parameters, improved safety profiles, and greater consistency in product quality.

Research into the synthesis of pyrazinamide derivatives from pyrazine esters has demonstrated the power of continuous-flow systems. researchgate.net In one notable biocatalytic approach, a continuous-flow system was developed using an immobilized lipase, Lipozyme® TL IM, to catalyze the amidation of pyrazine esters. researchgate.netrsc.org This method provides a greener and more efficient route, avoiding harsh reagents and reaction conditions. researchgate.net Key parameters such as solvent, substrate ratio, temperature, and flow rate were optimized to maximize yield and efficiency. rsc.org For instance, conducting the reaction at 45°C for just 20 minutes in a tert-amyl alcohol solvent resulted in yields as high as 91.6%. researchgate.net

The advantages of continuous flow are not limited to biocatalysis. For other heterocyclic syntheses, such as 6-chloro-1H-pyrazolo[3,4-b]pyrazine, continuously stirred tank reactors (CSTRs) have been employed to manage high exothermicity and the formation of solids, enabling a smooth scale-up to produce kilogram quantities of intermediates. researchgate.netamazonaws.com The reduced reaction volumes and superior heat transfer in flow reactors, particularly when combined with microwave irradiation, can dramatically accelerate reaction rates, although scaling up microwave-assisted batch reactions presents challenges due to limited penetration depth. rsc.org Continuous flow systems effectively overcome this limitation, making them a promising technology for the industrial-scale synthesis of compounds like this compound. rsc.org

| Parameter | Optimized Condition | Outcome | Reference |

| Catalyst | Lipozyme® TL IM | High efficiency, green method | researchgate.net |

| Solvent | tert-Amyl alcohol | Greener alternative | researchgate.net |

| Temperature | 45 °C | Mild conditions, high yield | researchgate.net |

| Reaction Time | 20 minutes | Rapid conversion | researchgate.net |

| Maximum Yield | 91.6% | Excellent product conversion | researchgate.net |

This interactive table summarizes optimized parameters for the continuous-flow synthesis of pyrazinamide derivatives from pyrazine esters.

Chemo- and Regioselective Synthesis of Substituted Aminopyrazines

Achieving chemo- and regioselectivity is a central challenge in the synthesis of substituted aminopyrazines. The pyrazine ring is electron-deficient, influencing the reactivity of its positions and attached functional groups. The development of selective functionalization methods is crucial for creating diverse and complex pyrazine-based molecules.

Palladium(II)-catalyzed cascade reactions have been shown to be effective for producing unsymmetrical 2,6-disubstituted pyrazines from aminoacetonitriles and arylboronic acids. organic-chemistry.org This transformation proceeds through a C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation, demonstrating high selectivity. organic-chemistry.org Another strategy involves the iron-catalyzed C-H functionalization of electron-deficient heterocycles like pyrazines with organoboron agents, a method successfully applied to the total synthesis of the natural product botryllazine A. mdpi.com

The synthesis of substituted pyrazines often relies on precursor molecules with specific activation patterns. For example, differences in regioselectivity have been observed during the nucleophilic aromatic substitution (SNAr) of amines with unsymmetrical 3,5-dichloropyrazines, highlighting the subtle electronic effects that govern reaction outcomes. researchgate.net Furthermore, N-oxide intermediates have been strategically employed to install substituents at specific positions on the pyrazine ring. mdpi.com This approach was used to introduce a chlorine atom at the 2-position, which then served as an ideal handle for a subsequent nickel-catalyzed Kumada–Corriu cross-coupling reaction to yield a trisubstituted pyrazine. mdpi.com Such robust strategies are highly valuable for accessing a wide array of specifically substituted aminopyrazines.

Mechanistic Investigations of this compound Formation

A deep understanding of reaction mechanisms, kinetics, and thermodynamics is essential for optimizing the synthesis of this compound.

Reaction Kinetics and Thermodynamic Considerations

The formation of heterocyclic rings like pyrazine can often proceed through pathways under either kinetic or thermodynamic control, leading to different product distributions. Studies on the synthesis of related heterocycles, such as 3,5-disubstituted pyrazoles from heteropropargyl precursors, have explicitly investigated this dichotomy. nih.govnih.gov By varying parameters like catalyst loading, solvent polarity, and reaction time, researchers can favor either the kinetically controlled pyrazole product or the thermodynamically controlled 2,5-disubstituted furan. nih.gov

Kinetic studies on the formation of pyrazolines, another class of nitrogen-containing heterocycles, have determined the reaction to be first-order. researchgate.net In these investigations, thermodynamic activation parameters, including activation energy (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#), were calculated. researchgate.net This type of data is invaluable for understanding the energy profile of the reaction and identifying the rate-determining steps. While specific kinetic data for the synthesis of this compound is not widely published, the principles derived from similar heterocyclic systems are directly applicable. The formation of pyrazines during food processing via the Maillard reaction is known to be dependent on factors like temperature and time, which influence the complex network of reactions and the resulting product profile. mdpi.com

| Parameter | Value (Compound A) | Value (Compound B) | Value (Compound C) | Units | Reference |

| Ea | 56.45 | 54.21 | 51.98 | kJ/mol | researchgate.net |

| ΔH# | 53.84 | 51.6 | 49.37 | kJ/mol | researchgate.net |

| ΔS# | -143.18 | -148.24 | -154.14 | J/mol·K | researchgate.net |

| ΔG# | 97.41 | 96.84 | 96.22 | kJ/mol | researchgate.net |

This interactive table presents example thermodynamic activation parameters from a kinetic study on pyrazoline synthesis, illustrating the type of data used to analyze reaction mechanisms.

Identification of Reaction Intermediates and Transition States

The synthesis of the pyrazine ring generally involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by oxidation. slideshare.net A common pathway for the formation of naturally occurring pyrazines is the Maillard reaction, where aminoketones, derived from amino acids and α-dicarbonyls, are key intermediates. mdpi.com Biomimetic syntheses of 2,5-disubstituted pyrazines have been achieved through the homodimerization of α-amino aldehydes, which proceeds through a dihydropyrazine (B8608421) intermediate that subsequently undergoes air oxidation to form the aromatic pyrazine ring. mdpi.com

In metal-catalyzed syntheses, the reaction intermediates are often organometallic species. For instance, in copper-catalyzed reactions, the mechanism can involve the coordination of a reactant to the copper center, forming an organocopper species that undergoes further transformations like migratory insertion or reductive elimination to yield the final product. beilstein-journals.org The oxidation of 1-aminobenzotriazole (B112013) with lead tetra-acetate proceeds through a nitrene intermediate, which fragments to produce benzyne, a highly reactive species. rsc.org Identifying these transient intermediates and the transition states that connect them is often accomplished through a combination of spectroscopic analysis, trapping experiments, and computational modeling (e.g., DFT calculations). nih.gov

Catalytic Systems in Pyrazine Synthesis

A wide array of catalytic systems has been developed to improve the efficiency, selectivity, and sustainability of pyrazine synthesis. These range from transition metal complexes to biocatalysts and Lewis acids.

Earth-abundant metals are gaining traction as more sustainable catalysts. Manganese pincer complexes, for example, have been successfully used for the dehydrogenative self-coupling of β-amino alcohols to form 2,5-disubstituted pyrazines, producing only water and hydrogen gas as byproducts. nih.govacs.org Various transition metals, including palladium, iridium, and copper, are widely employed. Palladium(II) catalysts are effective in cascade reactions for creating unsymmetrical pyrazines organic-chemistry.org, while iridium complexes can catalyze the C-alkylation of pyrazines with alcohols. organic-chemistry.org Copper catalysts are particularly versatile, existing in multiple oxidation states (Cu(0), Cu(I), Cu(II), Cu(III)) that enable a variety of transformations, including oxidative cyclizations and cross-coupling reactions. beilstein-journals.org

In addition to metal catalysts, biocatalysts like immobilized lipases offer a green alternative for specific transformations, such as the amidation of pyrazine esters in continuous-flow systems. researchgate.netrsc.org Lewis acids, such as indium(III) chloride (InCl₃) and tin(II) chloride (SnCl₂), have also been shown to catalyze the formation of related heterocycles like quinoxalines, which share the core pyrazine ring structure. researchgate.net

| Catalyst System | Reaction Type | Substrates | Key Outcome | Reference |

| Manganese Pincer Complex | Dehydrogenative Coupling | β-Amino alcohols | Symmetrical 2,5-substituted pyrazines | nih.govacs.org |

| Lipozyme® TL IM | Biocatalytic Amidation | Pyrazine esters, amines | Pyrazinamide derivatives (up to 91.6% yield) | researchgate.netrsc.org |

| Palladium(II) | Cascade C-C/C-N Coupling | Aminoacetonitriles, arylboronic acids | Unsymmetrical 2,6-disubstituted pyrazines | organic-chemistry.org |

| [Cp*IrCl₂]₂ | C-Alkylation | N-heteroaromatics, alcohols | C-alkylation of the pyrazine ring | organic-chemistry.org |

| Copper(II) Acetate | Aerobic Cycloisomerization | Propiolates, imines | Imidazo[1,2-a]pyridines | beilstein-journals.org |

| Indium(III) Chloride (InCl₃) | Hydroamination/Hydroarylation | Propargylated amines | Quinoxalines (up to 93% yield) | researchgate.net |

This interactive table summarizes various catalytic systems used in the synthesis of pyrazines and related heterocycles.

Derivatization Strategies and Structure Activity Relationship Sar Studies of Ethyl 5 Aminopyrazine 2 Carboxylate Derivatives

Structural Modifications and Functionalization of the Pyrazine (B50134) Ring

The pyrazine ring of ethyl 5-aminopyrazine-2-carboxylate is a key pharmacophoric element, and its modification can significantly influence the compound's physicochemical properties and biological activity. Strategies such as the introduction of various substituents, including halogens, alkyl, and aryl groups, as well as the incorporation of other heterocyclic moieties and bioisosteric replacements, have been explored to modulate the electronic and steric characteristics of the core structure.

Introduction of Halogen Substituents

The introduction of halogen atoms, such as chlorine and bromine, onto the pyrazine ring is a common strategy in medicinal chemistry to enhance biological activity. Halogens can alter the electronic distribution within the ring, increase lipophilicity, and provide additional points for interaction with biological targets. For instance, the synthesis of derivatives like ethyl 5-amino-6-bromopyrazine-2-carboxylate introduces a bromine atom at the C-6 position, adjacent to the amino group.

While specific SAR data for a wide range of halogenated this compound derivatives is not extensively documented in publicly available literature, general principles from related pyrazine series can be inferred. The position and nature of the halogen substituent are critical. For example, in some kinase inhibitor series, a halogen at a specific position can act as a key hydrogen bond acceptor or occupy a hydrophobic pocket in the enzyme's active site, leading to a significant increase in potency.

Table 1: Impact of Halogen Substitution on the Pyrazine Ring

| Compound | Substituent at C-6 | General Effect on Biological Activity |

|---|---|---|

| This compound | H | Parent Compound |

| Ethyl 5-amino-6-chloropyrazine-2-carboxylate | Cl | Increased lipophilicity, potential for enhanced binding affinity. |

Alkyl and Aryl Group Substitutions

The incorporation of alkyl and aryl groups onto the pyrazine ring can significantly impact the molecule's steric bulk, lipophilicity, and potential for π-π stacking interactions with biological targets. The position of these substituents is crucial in determining their effect on activity.

Studies on related pyrazine derivatives have shown that small alkyl groups, such as methyl or ethyl, can enhance binding to hydrophobic pockets within enzymes or receptors. For example, in a series of 5-alkyl-6-(alkylsulfanyl)pyrazine-2-carboxamides, the antimycobacterial activity was found to increase with the increasing molecular weight of the alkyl group at the C-6 position, suggesting that a larger hydrophobic substituent is favorable for this particular activity. nih.gov

Aryl substitutions can introduce a variety of electronic and steric effects. Depending on the nature and position of the substituents on the aryl ring, it is possible to fine-tune the electronic properties of the entire molecule. For instance, the introduction of an aryl group can lead to compounds with potent anticancer or kinase inhibitory activities by facilitating interactions within the active site of the target protein.

Table 2: Influence of Alkyl and Aryl Substitutions on the Pyrazine Ring

| Compound Class | Substituent Type | General SAR Observations |

|---|---|---|

| 6-Alkyl-5-aminopyrazine-2-carboxylates | Small alkyl groups (e.g., methyl, ethyl) | Increased lipophilicity, potential for improved binding in hydrophobic pockets. |

Incorporation of Heterocyclic Moieties

Fusing or linking other heterocyclic rings to the this compound scaffold can lead to the development of compounds with novel biological activities. This strategy can expand the chemical space and introduce new interaction points with biological targets.

A common derivatization involves the reaction of the 5-amino group with various reagents to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines. These bicyclic structures are of significant interest due to their diverse pharmacological properties, including kinase inhibitory activity. The synthesis of such derivatives often involves the condensation of the aminopyrazine with β-ketoesters or similar synthons. beilstein-journals.org

The nature of the substituents on the newly formed heterocyclic ring plays a critical role in determining the biological activity. For example, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives developed as PI3Kδ inhibitors, the substituents at various positions of the fused ring system were systematically varied to optimize potency and selectivity. nih.gov

Table 3: Bioactivity of Pyrazine Derivatives with Incorporated Heterocyclic Moieties

| Resulting Heterocycle | Synthetic Precursor | Potential Biological Activities |

|---|---|---|

| Pyrazolo[1,5-a]pyrimidine | This compound | Kinase inhibition, anticancer activity. |

| Imidazo[1,2-a]pyrazine (B1224502) | 2-Aminopyrazine derivatives | Kinase inhibition. nih.gov |

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a strategy used in drug design to replace a functional group or a substructure with another that has similar physical or chemical properties, with the aim of improving the compound's pharmacological profile. In the context of this compound, the pyrazine ring itself can be considered for bioisosteric replacement.

For instance, the pyrazine ring can be a bioisostere for other aromatic systems like benzene, pyridine (B92270), or pyrimidine. pharmablock.com The choice of bioisostere depends on the specific interactions of the parent molecule with its target. If a hydrogen bond acceptor is required at a specific position, replacing the pyrazine with a pyridine might be a suitable strategy. Conversely, if the nitrogen atoms are not essential for activity but contribute to unfavorable metabolic properties, a phenyl ring could be a viable replacement.

While specific examples of bioisosteric replacement for the pyrazine ring in this compound derivatives are not widely reported, the general principles of bioisosterism suggest that such modifications could lead to compounds with improved properties.

Modifications at the Amino Group (C-5 Position)

Acylation and Sulfonylation Reactions

Acylation of the 5-amino group with various acylating agents, such as acid chlorides or anhydrides, leads to the formation of amide derivatives. Sulfonylation, on the other hand, involves the reaction with sulfonyl chlorides to yield sulfonamides. These modifications can have a profound impact on the molecule's interaction with biological targets.

In the context of kinase inhibitors, the amide or sulfonamide linkage can act as a crucial hydrogen bond donor or acceptor, contributing to the binding affinity of the compound. For example, in a series of aminopyrazine-based Nek2 kinase inhibitors, the aminopyrazine core formed key hydrogen bonds with the hinge region of the kinase. nih.gov

The nature of the R group in the acyl (R-CO-) or sulfonyl (R-SO2-) moiety provides an opportunity for further SAR exploration. By varying the steric and electronic properties of the R group, it is possible to optimize the compound's potency and selectivity. For instance, the introduction of bulky or flexible side chains can allow the molecule to access different regions of a binding pocket.

Table 4: General Effects of Acylation and Sulfonylation at the C-5 Amino Group

| Modification | Resulting Functional Group | Key SAR Considerations |

|---|---|---|

| Acylation | Amide (-NHCOR) | R group can be varied to probe steric and electronic requirements of the binding site. The amide bond can act as a hydrogen bond donor/acceptor. |

Alkylation and Arylation of the Amino Moiety

Modification of the 5-amino group through alkylation and arylation has been a strategy to modulate the biological properties of this compound derivatives.

Alkylation: The introduction of alkyl groups to the amino moiety has been shown to influence antimycobacterial activity. In a series of 5-alkylamino-N-phenylpyrazine-2-carboxamides, derivatives with alkyl chains demonstrated significant activity against Mycobacterium tuberculosis H37Rv. csfarmacie.cz Specifically, activity was observed to increase with the growing length of the carbon side chain in a series of N-substituted 3-aminopyrazine-2-carboxamides, a related class of compounds. nih.gov

Arylation: The introduction of aryl substituents to the amino group can also impact biological activity. For instance, a series of 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and evaluated for their anti-infective properties. csfarmacie.cz While these specific compounds did not show significant antimycobacterial activity, the strategy of arylation remains a key approach in modifying the core structure. A laccase-mediated method has been developed for the chemoselective C-4 arylation of 5-aminopyrazoles, a related heterocyclic system, highlighting an enzymatic approach to creating C-C bonds under mild conditions. nih.gov

Formation of Ureidopyrazine Derivatives

The formation of urea (B33335) or thiourea (B124793) derivatives from the amino group of the pyrazine core represents another important derivatization strategy. The synthesis of these derivatives is typically achieved by reacting the corresponding amine with an isocyanate. nih.gov

Structure-activity relationship (SAR) studies on ureidopyrazine derivatives have provided insights into the structural requirements for biological activity. For example, in a series of 1-adamantyl-3-phenyl urea compounds, the urea moiety was found to be crucial for anti-tuberculosis activity. nih.gov Key findings from this study include:

Replacement of the urea with a thiourea or carbamate (B1207046) led to a significant decrease in potency against M. tuberculosis. nih.gov

Mono- and di-N-methylation of the urea also resulted in reduced activity. nih.gov

This suggests that the unsubstituted urea linkage is critical for the observed biological effects in this particular series.

Ester Group Transformations and their Impact on Biological Activity

The ester group of this compound is a versatile handle for a variety of chemical transformations, including hydrolysis, transesterification, amidation, and hydrazide formation. These modifications can significantly alter the physicochemical properties and biological activity of the resulting compounds.

Hydrolysis to Carboxylic Acid Derivatives

Hydrolysis of the ethyl ester to the corresponding carboxylic acid, 5-aminopyrazine-2-carboxylic acid, is a common transformation. This can be achieved under basic conditions, for example, using sodium hydroxide. beilstein-journals.org The resulting carboxylic acid can then serve as a precursor for further derivatization, such as amide bond formation. beilstein-journals.org

Pyrazine-2-carboxylic acid itself is the active form of the anti-tubercular drug pyrazinamide (B1679903). nih.gov The intracellular accumulation of pyrazinoic acid is believed to disrupt the membrane potential and transport in mycobacteria. nih.gov The carboxylic acid derivatives of the related 5-aroylpyrazine-2-carboxylic acid have also been synthesized and evaluated for their biological activity. nih.gov

Transesterification Reactions

While less commonly reported for this specific scaffold in the provided context, transesterification reactions offer a method to exchange the ethyl group of the ester for other alkyl or aryl groups. This can be used to fine-tune the lipophilicity and pharmacokinetic properties of the molecule.

Amidation and Hydrazide Formation

Amidation: The ester can be converted to a wide range of amides by reacting it with various amines. This is a frequently used strategy to explore SAR. For instance, a series of 5-amino-N-phenylpyrazine-2-carboxamides were synthesized and tested for anti-infective properties. csfarmacie.cz While these specific derivatives were inactive against mycobacterial strains, one compound, 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide, showed moderate antibacterial activity against Staphylococcus aureus. csfarmacie.cz In another study, N-substituted 3-aminopyrazine-2-carboxamides were synthesized from the corresponding carboxylic acid and evaluated, with some compounds showing antimycobacterial and antibacterial activity. nih.gov

Hydrazide Formation: The reaction of the ethyl ester with hydrazine (B178648) hydrate (B1144303) yields the corresponding hydrazide, 5-aminopyrazine-2-carbohydrazide. emanuscript.techresearchgate.net This hydrazide can then be further derivatized, for example, by condensation with various aldehydes to form hydrazones. emanuscript.techresearchgate.net A series of 5-methylpyrazine-2-carbohydrazide (B1341549) derivatives have been synthesized and showed remarkable anti-tubercular activity. researchgate.net

The following table summarizes some key findings on the biological activity of amide and hydrazide derivatives:

| Derivative Type | Modification | Biological Activity | Reference |

| Amide | 5-amino-N-(2,5-dimethylphenyl)pyrazine-2-carboxamide | Moderate antibacterial activity against S. aureus | csfarmacie.cz |

| Amide | 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | Active against M. tuberculosis H37Rv | nih.gov |

| Hydrazone | Pyrazine-2-carbohydrazide derivatives | Potent antimicrobial activity against Gram-positive bacteria | researchgate.net |

| Hydrazide | 5-methylpyrazine-2-carbohydrazide derivatives | Remarkable anti-tubercular activity | researchgate.net |

Structure-Activity Relationship (SAR) Analysis of this compound Analogues

The collective findings from the various derivatization strategies allow for a comprehensive SAR analysis of this compound analogues.

Key SAR Insights:

Amino Group:

Alkylation of the amino group can enhance antimycobacterial activity, with longer alkyl chains sometimes leading to increased potency. csfarmacie.cznih.gov

The presence of an unsubstituted urea or thiourea moiety at this position can be critical for anti-tuberculosis activity in certain scaffolds. nih.gov

Ester/Amide/Hydrazide Group:

Hydrolysis to the carboxylic acid can yield biologically active compounds, mirroring the activation of pyrazinamide to pyrazinoic acid. nih.gov

Amidation is a versatile strategy, with the nature of the substituent on the amide nitrogen significantly influencing the biological activity profile. For example, specific phenyl substitutions can confer antibacterial or antimycobacterial activity. csfarmacie.cznih.gov

Hydrazide and subsequent hydrazone formation can lead to potent antimicrobial agents. researchgate.netresearchgate.net

Pyrazine Ring Substituents:

While not the primary focus of the provided outline, it is important to note that substitutions on the pyrazine ring itself, such as the introduction of aroyl groups, also play a crucial role in determining the biological activity. nih.gov

The derivatization of this compound at its amino and ester functionalities provides a rich platform for the development of new therapeutic agents. The SAR data gathered from these studies are invaluable for guiding the rational design of more potent and selective molecules.

Correlation between Structural Features and Pharmacological Efficacy

The pharmacological efficacy of derivatives of this compound is intricately linked to their structural characteristics. Key modifications typically involve the 5-amino group, the 2-carboxyethyl moiety, and substitutions on the pyrazine ring. Each of these alterations can significantly impact the molecule's interaction with its biological target, as well as its pharmacokinetic profile.

Research on structurally related pyrazine derivatives has demonstrated that the nature of the substituent at the 5-position is a critical determinant of activity. For instance, in a series of 5-aroylpyrazine-2-carboxylic acid derivatives, the replacement of the amino group with an aroyl group, and subsequent substitution on the aromatic ring of that aroyl group, led to varying levels of antimicrobial activity. nih.gov This suggests that the electronic and steric properties of the group at the 5-position play a pivotal role in target engagement.

Similarly, modifications of the ester at the 2-position can influence efficacy. Conversion of the ethyl ester to other esters, amides, or thioamides introduces different hydrogen bonding capabilities and lipophilicities, which can alter target binding and cell permeability. Studies on related pyrazinecarboxamides have shown that thioamides can exhibit higher in vitro antimicrobial activity than the corresponding amides, highlighting the importance of this functional group in modulating efficacy. nih.gov

To illustrate the correlation between structural modifications and pharmacological efficacy, the following data table presents findings from a hypothetical series of N-substituted this compound derivatives evaluated for their inhibitory activity against a target enzyme.

Table 1: Pharmacological Efficacy of N-Substituted this compound Derivatives

| Compound ID | R Group (Substitution at 5-amino position) | Target Enzyme IC₅₀ (µM) |

| 1a | -H | >100 |

| 1b | -CH₃ | 50.2 |

| 1c | -CH₂CH₃ | 25.8 |

| 1d | -CH(CH₃)₂ | 75.4 |

| 1e | -C(CH₃)₃ | >100 |

| 1f | -CH₂Ph | 10.1 |

| 1g | -CH₂(4-Cl-Ph) | 2.5 |

| 1h | -C(=O)Ph | 15.3 |

| 1i | -C(=O)CH₃ | 42.1 |

From this hypothetical data, a clear SAR emerges. Small alkyl substitutions on the amino group (1b, 1c) show moderate activity, with the ethyl group being optimal among them. Increasing steric bulk (1d, 1e) is detrimental to activity. A benzyl (B1604629) substituent (1f) significantly improves potency, and the addition of an electron-withdrawing group to the phenyl ring (1g) further enhances efficacy, suggesting a key interaction with a specific pocket in the target's active site. Acylation of the amino group (1h, 1i) is less favorable than N-benzylation but still confers some activity.

Influence of Substituents on Target Binding Affinity

The binding affinity of a ligand to its biological target is a primary driver of its potency. For derivatives of this compound, substituents can influence binding affinity through a variety of non-covalent interactions, including hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions.

Molecular docking studies on related heterocyclic compounds often reveal the importance of specific interactions. nih.gov For instance, the pyrazine nitrogens and the carbonyl oxygen of the ester group can act as hydrogen bond acceptors, while the amino group can be a hydrogen bond donor. Substituents introduced at the 5-amino position can form additional interactions with the target protein. Aromatic substituents, for example, can engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues in the binding site.

The influence of substituents on binding affinity can be quantified using biophysical techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), which provide the dissociation constant (Kd).

The following table illustrates the impact of different substituents on the binding affinity of hypothetical this compound derivatives to a target protein.

Table 2: Influence of Substituents on Target Binding Affinity

| Compound ID | R Group | Dissociation Constant (Kd) (nM) | Key Interactions Observed in Modeling |

| 2a | -H | >10000 | H-bond from amino group to Asp123 |

| 2b | -CH₂Ph | 520 | H-bond (amino), Hydrophobic interaction with Phe89 |

| 2c | -CH₂(4-OH-Ph) | 150 | H-bond (amino), H-bond from phenolic OH to Glu45 |

| 2d | -CH₂(4-OCH₃-Ph) | 300 | H-bond (amino), Hydrophobic interaction with Phe89 |

| 2e | -SO₂Ph | 85 | H-bond (sulfonamide NH), π-π stacking with Tyr92 |

The data in Table 2 suggests that the unsubstituted parent compound (2a) has very weak binding affinity. The introduction of a benzyl group (2b) improves affinity through hydrophobic interactions. Adding a hydroxyl group to the phenyl ring (2c) significantly enhances binding, likely by forming an additional hydrogen bond. The slightly lower affinity of the methoxy-substituted analog (2d) compared to the hydroxyl analog suggests that the hydrogen bonding capability is more critical than the electronic effect in this position. The sulfonamide derivative (2e) shows the tightest binding, indicating that the strong hydrogen bonding and potential for π-π stacking provided by the phenylsulfonyl group are highly favorable for interaction with the target.

Conformational Analysis and its Role in SAR

Conformational analysis is the study of the three-dimensional shapes of molecules and their relative energies. For flexible molecules like many derivatives of this compound, understanding the preferred conformation, particularly the bioactive conformation (the shape the molecule adopts when bound to its target), is essential for a complete SAR understanding. A molecule may exist as a population of multiple, rapidly interconverting conformers in solution, but only one or a few of these may be able to bind effectively to the target.

A comprehensive SAR study should, therefore, consider not just the nature of the substituents but also how they might influence the conformational preferences of the molecule, potentially pre-organizing it for binding or, conversely, creating a high energetic barrier to adopting the bioactive shape.

Ligand Efficiency and Drug-likeness Assessment in SAR Studies

In modern drug discovery, SAR is increasingly guided by metrics that assess not just potency, but also the "quality" of a compound. Ligand efficiency (LE) and other drug-likeness parameters are crucial in this regard. scbt.com

Ligand Efficiency (LE) is a measure of the binding energy per non-hydrogen atom (heavy atom count, HAC). It is calculated as:

LE = -RTln(Ki) / HAC

where R is the gas constant, T is the temperature in Kelvin, and Ki is the inhibition constant. LE helps to identify compounds that achieve high affinity with a relatively low number of atoms, which is often a hallmark of an efficient and optimizable starting point.

Lipophilic Ligand Efficiency (LLE) or Lipophilic Efficiency (LiPE) relates potency to lipophilicity (logP or logD):

LLE = pIC₅₀ - logP

High LLE values (typically >5) are desirable, as they indicate that potency is not being achieved simply by increasing lipophilicity, which can lead to poor pharmacokinetic and safety profiles.

Other important "drug-likeness" parameters often considered are based on "Lipinski's Rule of Five," which suggests that poor oral absorption is more likely when a compound has a molecular weight >500, a logP >5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. nih.gov

The following table provides an analysis of these metrics for a hypothetical series of this compound derivatives.

Table 3: Ligand Efficiency and Drug-likeness Metrics

| Compound ID | pIC₅₀ | MW | HAC | logP | LE (kcal/mol/atom) | LLE | Rule of 5 Violations |

| 3a | 6.0 | 259.3 | 19 | 2.5 | 0.43 | 3.5 | 0 |

| 3b | 7.5 | 350.4 | 25 | 3.8 | 0.41 | 3.7 | 0 |

| 3c | 8.2 | 480.6 | 35 | 4.9 | 0.32 | 3.3 | 0 |

| 3d | 8.5 | 520.7 | 38 | 5.6 | 0.31 | 2.9 | 2 |

In this example, compound 3a has the highest ligand efficiency, making it an efficient binder for its size. As the series progresses (3b to 3d), potency (pIC₅₀) increases, but at the cost of both LE and LLE. Compound 3d, while the most potent, has poor ligand efficiency and violates two of Lipinski's rules, suggesting it may have future liabilities. nih.gov Such an analysis helps to guide the optimization process towards compounds that balance potency with favorable physicochemical properties, increasing the likelihood of developing a successful drug candidate.

Computational Chemistry and Molecular Modeling of Ethyl 5 Aminopyrazine 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of ethyl 5-aminopyrazine-2-carboxylate. These methods provide a detailed picture of the molecule's electronic distribution and reactivity.

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For pyrazine (B50134) derivatives, the B3LYP functional combined with a basis set such as 6-31++G* is commonly employed to optimize the molecular geometry and calculate electronic properties. nih.govnih.gov DFT calculations allow for the determination of key parameters that govern the molecule's stability and reactivity. These calculations are foundational for more advanced computational analyses. In studies of similar pyrazine derivatives, DFT has been effectively used to analyze their structural and electronic characteristics. mdpi.com

Ab Initio Methods for High-Accuracy Calculations

While DFT methods are computationally efficient and widely used, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties. Methods like Møller-Plesset perturbation theory (MP2) can be used to calculate electron affinities and dissociation enthalpies with a high degree of precision. mostwiedzy.pl For complex molecules like this compound, these high-accuracy calculations can provide benchmark data for validating results from more computationally economical methods like DFT.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. rsc.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a significant indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. materialsciencejournal.org

Table 1: Frontier Molecular Orbital Energies for an Analogous Pyran Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -7.06 |

| ELUMO | -2.54 |

| Energy Gap (ΔE) | 4.52 |

Data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and is used here for illustrative purposes. materialsciencejournal.org

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) maps are valuable for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP is plotted onto the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue represents areas of positive potential (electron-poor, susceptible to nucleophilic attack).

For substituted amides of pyrazine-2-carboxylic acids, MESP analysis has been used to identify common features related to their biological activity. nih.govnih.gov In this compound, the nitrogen atoms of the pyrazine ring and the oxygen atoms of the carboxylate group are expected to be regions of negative potential, while the amino group's hydrogens and other parts of the carbon skeleton would exhibit positive potential.

Chemical Reactivity Indices (e.g., Hardness, Softness, Electrophilicity)

From the HOMO and LUMO energies obtained through DFT calculations, various global reactivity descriptors can be calculated. These indices provide a quantitative measure of a molecule's reactivity. Key descriptors include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), chemical softness (S), and the electrophilicity index (ω).

Table 2: Calculated Chemical Reactivity Indices for an Analogous Pyran Derivative

| Parameter | Value (eV) | Formula |

|---|---|---|

| Ionization Potential (I) | 7.06 | I ≈ -EHOMO |

| Electron Affinity (A) | 2.54 | A ≈ -ELUMO |

| Electronegativity (χ) | 4.80 | χ = (I + A) / 2 |

| Chemical Hardness (η) | 2.26 | η = (I - A) / 2 |

| Chemical Softness (S) | 0.22 | S = 1 / η |

| Electrophilicity Index (ω) | 5.09 | ω = χ² / (2η) |

Data is for ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate and is used here for illustrative purposes. materialsciencejournal.org

Molecular Docking and Protein-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein target. This method is instrumental in drug discovery for identifying potential therapeutic targets and understanding the mechanism of action. Pyrazine derivatives have been the subject of numerous molecular docking studies to explore their potential as inhibitors of various enzymes.

For instance, derivatives of pyrazine-2-carboxylic acid have been docked with Mycobacterium tuberculosis InhA protein, a key enzyme in fatty acid synthesis, to assess their potential as anti-tuberculosis agents. researchgate.netsemanticscholar.org These studies reveal that the pyrazine core can form crucial hydrogen bonds and π-π stacking interactions within the protein's active site. researchgate.net

Furthermore, aminopyrazine derivatives have been investigated as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2), a target for inflammatory diseases. nih.gov Docking studies of these compounds have shown that the aminopyrazine ring can form key hydrogen bonds with the hinge region of the kinase. nih.gov Similarly, other pyrazine derivatives have been studied as inhibitors of glucosamine-6-phosphate synthase, another potential antibacterial target. researchgate.net

While specific docking studies for this compound are not detailed in the provided search results, the existing research on analogous compounds suggests that it could potentially interact with a range of protein targets, particularly those with active sites that can accommodate the pyrazine scaffold and form hydrogen bonds with its nitrogen and amino functionalities. The ethyl carboxylate group could also participate in additional hydrogen bonding or hydrophobic interactions, further anchoring the ligand within the binding pocket.

Prediction of Binding Modes and Affinities with Biological Targets

Computational docking studies are instrumental in predicting how this compound or its analogs might bind to the active sites of biological targets. While specific docking studies on this compound are not extensively documented in publicly available literature, research on closely related pyrazine-2-carboxylic acid derivatives provides a framework for understanding its potential interactions.

For instance, a study on pyrazine-2-carboxylic acid derivatives targeting the Mycobacterium tuberculosis InhA protein demonstrated that these compounds can be successfully docked into the protein's active site. researchgate.net The binding affinity, often represented by a scoring function, indicates the strength of the interaction. In the case of these derivatives, the rerank scores, which correlate with binding affinity, were calculated to predict their inhibitory potential. researchgate.net

Furthermore, studies on structural analogs of a related pyrazine compound have shown varying binding affinities for the protein tubulin. For example, different isomers and derivatives exhibited a range of association constants (Ka), indicating that small structural modifications can significantly impact binding affinity. One such analog, NSC 330770, demonstrated a strong interaction with tubulin with a Ka of (3.30 +/- 0.56) x 10(6) M-1, while another, C179, had a lower affinity with a Ka of (2.29 +/- 0.17) x 10(4) M-1. nih.gov These findings suggest that this compound could also exhibit significant binding to specific biological targets, a hypothesis that warrants dedicated computational and experimental investigation.

Table 1: Predicted Binding Affinities of Related Pyrazine Derivatives to Tubulin

| Compound | Apparent Affinity Constant (Ka) (M-1) |

| C179 | (2.29 +/- 0.17) x 10(4) |

| NSC 337238 | (2.62 +/- 0.35) x 10(5) |

| NSC 330770 | (3.30 +/- 0.56) x 10(6) |

Note: Data is for structural analogs of a related pyrazine compound and not this compound itself. nih.gov

Identification of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Contacts)

The stability of a ligand-protein complex is determined by a network of intermolecular interactions. For pyrazine derivatives, hydrogen bonds and hydrophobic (or π-π) interactions are crucial for their binding.

In the molecular docking study of pyrazine-2-carboxylic acid derivatives with the InhA protein, the analysis of the docked poses revealed specific interactions. The derivative with the best-predicted activity formed both hydrogen bonds and π-π interactions with the amino acid residues in the active site. researchgate.net These types of interactions are critical for the proper orientation and stabilization of the ligand within the binding pocket.

For a molecule like this compound, the amino group and the carboxylate group are prime candidates for forming hydrogen bonds with appropriate donor or acceptor residues in a protein. The pyrazine ring itself can participate in π-stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan. The ethyl group, being hydrophobic, can engage in van der Waals interactions within a hydrophobic pocket of the target protein.

Conformational Changes Induced by Ligand Binding

The binding of a ligand to a protein can often induce conformational changes in the protein, a phenomenon known as "induced fit." These changes can be critical for the protein's function and the ligand's activity.

Research on analogs of a related pyrazine compound has shown that their interaction with tubulin can lead to significant conformational changes in the protein. nih.gov For example, one of the analogs was found to induce the formation of abnormal polymers of tubulin, indicating a substantial alteration of the protein's structure and assembly properties. nih.gov This suggests that this compound, upon binding to a biological target, could also modulate the protein's conformation, thereby affecting its biological activity. The extent and nature of these conformational changes would be specific to the protein target and the precise binding mode of the compound.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights that are not available from static docking models.

Investigation of Dynamic Behavior of this compound in Biological Environments

Ligand-Protein Binding Kinetics and Thermodynamics

MD simulations can also be used to estimate the kinetics (on- and off-rates) and thermodynamics (binding free energy) of ligand-protein interactions. These calculations are computationally intensive but provide a more accurate prediction of binding affinity than simple docking scores. The binding free energy can be calculated using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP). Such studies would be invaluable in quantifying the binding strength of this compound to its potential targets and in understanding the thermodynamic driving forces behind the binding event.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. These models are essential tools in drug discovery and materials science for predicting the properties of new, unsynthesized compounds.

While specific QSAR or QSPR models for this compound have not been reported, studies on broader classes of pyrazine derivatives have been conducted. For example, QSAR studies on pyrazinamide (B1679903) derivatives have been used to correlate their structural features with their antimycobacterial activity. nih.gov These models often use descriptors that quantify various aspects of the molecule's structure, such as its electronic properties, size, shape, and lipophilicity.

For instance, in a study of 3-aminopyrazine-2-carboxamide (B1665363) derivatives, theoretical lipophilicity parameters like logP and ClogP were calculated to understand their potential for biological activity. nih.gov Such parameters are crucial components of many QSAR and QSPR models. The development of a specific QSAR model for a series of aminopyrazine carboxylates would allow for the prediction of the biological activity of new analogs, guiding the synthesis of more potent compounds. Similarly, a QSPR model could predict important properties like solubility, melting point, or chromatographic retention time.

Development of Predictive Models for Biological Activity

Predictive modeling in computational chemistry, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of pyrazine, such as this compound, these models are crucial for forecasting their potential as therapeutic agents, for instance, in the context of antitubercular activity.

A key application of predictive modeling for compounds related to this compound has been in the development of novel antituberculosis prodrugs. nih.gov Pyrazinamide, a primary antitubercular drug, is a structural analog and is activated in Mycobacterium tuberculosis to its active form, pyrazinoic acid. nih.govnih.gov However, the emergence of resistant strains necessitates the development of new agents. Esters of pyrazinoic acid, including ethyl esters, have been investigated as potential alternatives that may bypass resistance mechanisms. nih.govwikipedia.org

The development of predictive QSAR models for these pyrazinoate esters involves compiling a dataset of compounds with their corresponding biological activities, typically expressed as the minimum inhibitory concentration (MIC). nih.gov Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), are then employed to generate a predictive equation. nih.gov For a series of pyrazinoate esters, a statistically significant QSAR model was developed using a genetic algorithm for variable selection in conjunction with PLS regression. nih.gov The robustness and predictive power of such models are rigorously assessed through internal and external validation techniques, including leave-one-out cross-validation (q²) and prediction for a test set of compounds (r²_pred). nih.gov

For instance, a study on a set of forty-three pyrazinoate esters resulted in a QSAR model with a squared correlation coefficient (r²) of 0.68 and a cross-validated correlation coefficient (q²) of 0.59, indicating a satisfactory level of predictability. nih.gov The external predictive power for a test set was found to be 73%. nih.gov Such models provide a framework for predicting the biological activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards compounds with the highest predicted potency.

Table 1: Statistical Parameters of a Representative QSAR Model for Pyrazinoate Esters

| Parameter | Value | Description |

| N | 32 | Number of compounds in the training set |

| r² | 0.68 | Squared correlation coefficient |

| q² | 0.59 | Leave-one-out cross-validated correlation coefficient |

| LOF | 0.25 | Lack of Fit |

| LSE | 0.19 | Least Squares Error |

| External Prediction | 73% | Predictive power for the test set |

This table is based on data from a QSAR study on pyrazinoate esters as antituberculosis prodrugs. nih.gov

Identification of Molecular Descriptors Correlated with Activity

The foundation of any QSAR model lies in the molecular descriptors used to numerically represent the chemical structure of the compounds. The selection of relevant descriptors is critical for building a predictive model and for gaining insights into the structural features that govern biological activity. For pyrazinoic acid esters, a class to which this compound belongs, several types of molecular descriptors have been identified as being significantly correlated with their antitubercular activity. nih.gov

These descriptors can be broadly categorized into electronic, steric, and lipophilic properties. A successful QSAR model for pyrazinoate esters identified the following key descriptors:

Calculated n-octanol/water partition coefficient (ClogP): This descriptor quantifies the lipophilicity of the compound. A positive correlation with ClogP indicates that increased lipophilicity, which facilitates passage through the mycobacterial cell wall, is beneficial for activity. nih.govwikipedia.org

Van der Waals surface area: This steric descriptor relates to the surface area of the molecule. It suggests that the size of the ester group plays a role in the interaction with the biological target or in membrane transport. nih.gov

Dipole moment: This electronic descriptor reflects the polarity of the molecule. Its significance points to the importance of electrostatic interactions in the mechanism of action. nih.gov

Stretching-energy contribution: This descriptor, derived from molecular mechanics calculations, relates to the conformational energy of the molecule. It suggests that specific conformations may be more favorable for biological activity. nih.gov

Furthermore, studies on pyrazinoic acid and its analogs have highlighted the importance of the protonated form of the carboxylic acid for its biological activity. researchgate.netnih.gov A QSAR model based on acid-base equilibria demonstrated that the growth inhibition of Mycobacterium tuberculosis is dependent on the concentration of the protonated species. researchgate.netnih.gov This implies that for this compound, the electronic properties of the pyrazine ring and the ester group, which influence the pKa of the molecule, are likely to be critical determinants of its biological activity.

Table 2: Key Molecular Descriptors for Pyrazinoate Esters and their Significance

| Descriptor | Type | Significance in QSAR Model |

| Balaban index (J) | Topological | Reflects molecular size and branching. nih.gov |

| ClogP | Lipophilic | Indicates the importance of lipophilicity for cell penetration. nih.govwikipedia.org |

| Van der Waals surface area | Steric | Relates to the molecular size and its interaction with biological targets. nih.gov |

| Dipole moment | Electronic | Highlights the role of electrostatic interactions. nih.gov |

| Stretching-energy contribution | Conformational | Suggests favored molecular conformations for activity. nih.gov |

| pKa (related to protonation state) | Electronic | Crucial for the concentration of the active protonated species. researchgate.netnih.gov |

Biological Activities and Pharmacological Investigations of Ethyl 5 Aminopyrazine 2 Carboxylate and Its Analogues

Anti-infective Applications

The pyrazine (B50134) ring is a critical pharmacophore in several anti-infective agents. Researchers have leveraged the structure of ethyl 5-aminopyrazine-2-carboxylate to synthesize and evaluate new compounds against a range of microbial pathogens.

Antimycobacterial Activity

The quest for new antimycobacterial drugs has led to the investigation of various pyrazine derivatives, inspired by the established efficacy of Pyrazinamide (B1679903) (PZA), a first-line antitubercular drug. A series of N-substituted 5-chloropyrazine-2-carboxamides, which are structurally related to this compound, have been synthesized and evaluated for their ability to inhibit mycobacterial growth. nih.gov

While some N-benzyl derivatives showed activity against Mycobacterium tuberculosis H37Rv comparable to PZA, certain compounds demonstrated significant potency against Mycobacterium kansasii, a species known for its natural resistance to PZA. nih.gov For instance, 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide and 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide were notably active against M. kansasii. nih.gov This suggests that modifications to the core pyrazine structure can overcome existing resistance mechanisms.

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|---|

| 5-chloro-N-(2-chlorobenzyl)pyrazine-2-carboxamide | M. kansasii | 6.25 | nih.gov |

| 5-chloro-N-(4-methylbenzyl)pyrazine-2-carboxamide | M. kansasii | 3.13 | nih.gov |

| Pyrazinamide (Reference) | M. tuberculosis H37Rv | 12.5–25 | nih.gov |

Antibacterial and Antifungal Efficacy

Analogues of this compound have also been assessed for broader antibacterial and antifungal properties. In a study involving bifunctional ethyl 2-amino-4-methylthiazole-5-carboxylate derivatives, several compounds exhibited significant antibacterial potential, particularly against Gram-positive bacteria. nih.govresearchgate.net One analogue proved to be the most active, with efficacy comparable to the antibiotics ampicillin (B1664943) and gentamicin (B1671437) sulfate (B86663) against Staphylococcus aureus and Bacillus subtilis. nih.govresearchgate.net The same study found that some analogues possessed moderate to weak antifungal activity against Candida albicans. nih.govresearchgate.net

Furthermore, investigations into copper (II) complexes of thiosemicarbazone derivatives revealed that these compounds could specifically inhibit the growth of the Gram-positive bacterium Staphylococcus aureus, with MIC50 values in the low microgram per milliliter range. acs.org

| Compound Type | Target Organism | Activity Noted | Reference |

|---|---|---|---|

| Ethyl 2-amino-4-methylthiazole-5-carboxylate Analogue (12f) | Staphylococcus aureus | Comparable to ampicillin and gentamicin | nih.govresearchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate Analogue (12f) | Bacillus subtilis | Comparable to ampicillin and gentamicin | nih.govresearchgate.net |

| Ethyl 2-amino-4-methylthiazole-5-carboxylate Analogues | Candida albicans | Moderate to weak activity | nih.govresearchgate.net |

| Copper(II) Thiosemicarbazone Complexes | Staphylococcus aureus | MIC50 values at 2–5 μg/mL | acs.org |

Mechanisms of Antimicrobial Action (e.g., Enzyme Inhibition)

The antimicrobial activity of pyrazine-based compounds is often linked to specific enzyme inhibition. The antitubercular drug Pyrazinamide (PZA), a structural relative, is a prodrug that is converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme. nih.gov POA is believed to interfere with vital cellular processes by inhibiting key enzymes. Research indicates that POA can inhibit fatty acid synthase (FAS) I, which is essential for the biosynthesis of mycolic acids, a critical component of the mycobacterial cell wall. nih.gov It may also disrupt the biosynthesis of coenzyme A by inhibiting aspartate decarboxylase (PanD). nih.gov

Broader research into novel antibacterial agents has identified acetyl-CoA carboxylase (ACC) as a validated target. nih.gov This enzyme complex catalyzes the first committed step in fatty acid synthesis. nih.gov For example, the compound SABA1 has been shown to exert its antibacterial effect by inhibiting the biotin (B1667282) carboxylase (BC) subunit of ACC. nih.govsemanticscholar.org Unlike many other inhibitors that target the ATP-binding site of the enzyme, SABA1 was found to bind to the biotin-binding site, representing a potentially new class of antibiotics. nih.govsemanticscholar.org Other enzyme targets for novel antimicrobials include the caseinolytic protease subunit P (ClpP), which is involved in bacterial protein homeostasis and stress response. acs.org

Antineoplastic and Antiproliferative Research

The structural motif of this compound is also present in molecules investigated for their anticancer properties. These studies often focus on the ability of the compounds to halt the growth of cancer cells and to trigger programmed cell death.

Inhibition of Cancer Cell Proliferation

Analogues of the core structure have demonstrated significant antiproliferative activity against various cancer cell lines. In one study, derivatives of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, a related heterocyclic ester, showed interesting potential, with twelve compounds exhibiting IC50 values ranging from 23.2 to 95.9 µM against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines. nih.gov